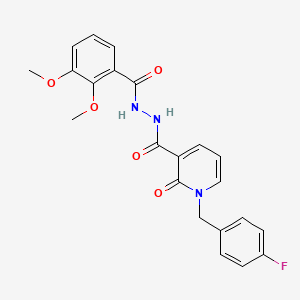![molecular formula C17H12FN5S B2895902 6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868969-21-5](/img/structure/B2895902.png)
6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of organic compounds known as triazolopyridazines . These are aromatic compounds containing a 1,2,4-triazole fused to a pyridazine. Triazoles are five-membered rings that contain three nitrogen atoms. Pyridazines are six-membered rings with two nitrogen atoms. The specific compound you mentioned has additional functional groups, including a fluorophenyl group and a methylsulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazolopyridazine core, with the fluorophenyl and methylsulfanyl groups attached at specific positions . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the sulfanyl group could potentially undergo oxidation reactions, and the aromatic rings might participate in electrophilic substitution reactions . Again, without specific studies on this compound, these are general predictions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and affect its reactivity. The aromatic rings and the polar functional groups would likely make the compound relatively non-volatile and could affect its solubility in various solvents .Scientific Research Applications
Antimicrobial Activity
Triazolopyridazine derivatives have been reported to exhibit significant antimicrobial properties . They can act against a variety of bacterial strains by interfering with bacterial DNA synthesis or inhibiting essential enzymes required for bacterial survival . This makes them valuable candidates for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Anticancer Agents
The unique structure of triazolopyridazines allows them to interact with cancer cell receptors and enzymes, potentially inhibiting cancer cell growth and proliferation. They have been studied for their antiproliferative and anticancer activities , showing promise in targeting various types of cancers .
Antiviral Therapeutics
These compounds have shown potential in the treatment of viral infections. For instance, certain triazolopyridazine derivatives are being explored for their anti-HIV properties, where they may inhibit the replication of the virus within host cells .
Antifungal Applications
Similar to their antibacterial properties, triazolopyridazines can also be effective against fungal pathogens. They can disrupt the cell membrane integrity of fungi, leading to their death. This makes them useful in the development of antifungal medications .
Anticonvulsant Usage
The triazolopyridazine scaffold has been incorporated into compounds that exhibit anticonvulsant activities . These compounds can modulate neurotransmitter release or receptor activity in the brain, which can help in controlling seizures .
Anti-inflammatory Properties
Research has indicated that triazolopyridazines can act as anti-inflammatory agents by inhibiting the production of inflammatory cytokines or blocking the activity of enzymes that contribute to inflammation .
Agrochemical Applications
In the agricultural sector, triazolopyridazine derivatives can be used to develop new pesticides or herbicides . Their ability to interfere with the biological processes of pests and weeds can help in protecting crops and improving agricultural productivity .
Material Chemistry
Lastly, the structural versatility of triazolopyridazines lends them to applications in material chemistry . They can be used in the synthesis of organic materials with specific properties, such as conducting polymers or photovoltaic cells .
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. Many triazole-containing compounds exhibit biological activity, and could potentially interact with various enzymes or receptors in biological systems . The exact mechanism of action would need to be determined through biological testing.
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[(2-fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5S/c18-14-6-2-1-4-13(14)11-24-16-8-7-15-20-21-17(23(15)22-16)12-5-3-9-19-10-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWOVWIOLHFKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-Fluorobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

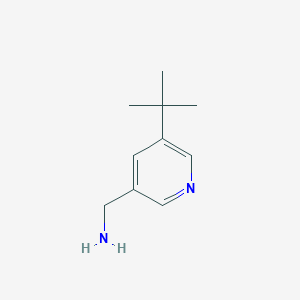
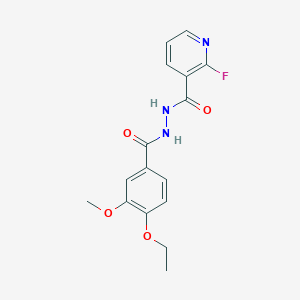
![2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B2895822.png)

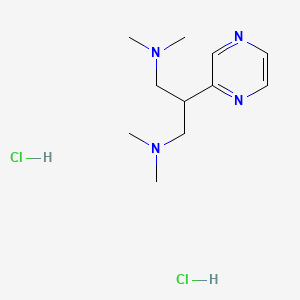

![N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2895830.png)
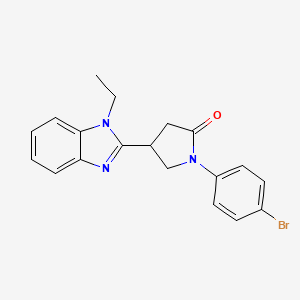
![1-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2895834.png)

![1,1-Diphenyl-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2895838.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2895839.png)
![4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2895841.png)
